molecular formula C15H11NO2S B2646931 (E)-5-((5-methylfuran-2-yl)methylene)-2-phenylthiazol-4(5H)-one CAS No. 313955-51-0

(E)-5-((5-methylfuran-2-yl)methylene)-2-phenylthiazol-4(5H)-one

Cat. No. B2646931
CAS RN: 313955-51-0
M. Wt: 269.32
InChI Key: IEGPMGKUBPRGNY-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-5-((5-methylfuran-2-yl)methylene)-2-phenylthiazol-4(5H)-one, also known as MFT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MFT belongs to the thiazolone family of compounds and has been synthesized through various methods.

Mechanism of Action

The mechanism of action of (E)-5-((5-methylfuran-2-yl)methylene)-2-phenylthiazol-4(5H)-one in its various applications is still being studied. In the case of its anticancer activity, (E)-5-((5-methylfuran-2-yl)methylene)-2-phenylthiazol-4(5H)-one has been shown to induce apoptosis in cancer cells by activating the caspase pathway. (E)-5-((5-methylfuran-2-yl)methylene)-2-phenylthiazol-4(5H)-one has also been shown to inhibit the growth of fungal and bacterial cells, although the exact mechanism of action is still unclear.
Biochemical and Physiological Effects
(E)-5-((5-methylfuran-2-yl)methylene)-2-phenylthiazol-4(5H)-one has been shown to have various biochemical and physiological effects, depending on its application. In the case of its anticancer activity, (E)-5-((5-methylfuran-2-yl)methylene)-2-phenylthiazol-4(5H)-one has been shown to induce apoptosis in cancer cells without affecting normal cells. In the case of its antifungal and antibacterial activity, (E)-5-((5-methylfuran-2-yl)methylene)-2-phenylthiazol-4(5H)-one has been shown to inhibit the growth of fungal and bacterial cells without affecting human cells.

Advantages and Limitations for Lab Experiments

One advantage of using (E)-5-((5-methylfuran-2-yl)methylene)-2-phenylthiazol-4(5H)-one in lab experiments is its relatively simple synthesis method, which makes it easily accessible for researchers. Another advantage is its diverse range of potential applications, which makes it a versatile compound for various fields. One limitation of using (E)-5-((5-methylfuran-2-yl)methylene)-2-phenylthiazol-4(5H)-one in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous environments.

Future Directions

There are several future directions for research on (E)-5-((5-methylfuran-2-yl)methylene)-2-phenylthiazol-4(5H)-one. One direction is to further study its mechanism of action in its various applications, particularly in its anticancer activity. Another direction is to explore its potential applications in other fields, such as catalysis and energy storage. Additionally, further research can be done to improve the solubility of (E)-5-((5-methylfuran-2-yl)methylene)-2-phenylthiazol-4(5H)-one in water, which can expand its potential applications in aqueous environments.
Conclusion
(E)-5-((5-methylfuran-2-yl)methylene)-2-phenylthiazol-4(5H)-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. Its diverse range of potential applications, including its anticancer, antifungal, and antibacterial properties, make it a versatile compound for various fields. While there is still much to be studied about (E)-5-((5-methylfuran-2-yl)methylene)-2-phenylthiazol-4(5H)-one, its potential for future research and applications is promising.

Synthesis Methods

(E)-5-((5-methylfuran-2-yl)methylene)-2-phenylthiazol-4(5H)-one can be synthesized through a variety of methods, including the reaction between 5-methylfurfural and thiosemicarbazide, followed by the addition of phenyl isothiocyanate. Another method involves the reaction between 5-methylfurfural and thiosemicarbazone, followed by the addition of phenyl isothiocyanate. Both methods result in the formation of (E)-5-((5-methylfuran-2-yl)methylene)-2-phenylthiazol-4(5H)-one as a yellow crystalline solid.

Scientific Research Applications

(E)-5-((5-methylfuran-2-yl)methylene)-2-phenylthiazol-4(5H)-one has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, (E)-5-((5-methylfuran-2-yl)methylene)-2-phenylthiazol-4(5H)-one has been shown to exhibit anticancer, antifungal, and antibacterial properties. In material science, (E)-5-((5-methylfuran-2-yl)methylene)-2-phenylthiazol-4(5H)-one has been used as a building block for the synthesis of various polymers and materials. In environmental science, (E)-5-((5-methylfuran-2-yl)methylene)-2-phenylthiazol-4(5H)-one has been studied for its potential applications in the removal of heavy metals from wastewater.

properties

IUPAC Name

(5E)-5-[(5-methylfuran-2-yl)methylidene]-2-phenyl-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2S/c1-10-7-8-12(18-10)9-13-14(17)16-15(19-13)11-5-3-2-4-6-11/h2-9H,1H3/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEGPMGKUBPRGNY-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)N=C(S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/2\C(=O)N=C(S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-5-((5-methylfuran-2-yl)methylene)-2-phenylthiazol-4(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.